molecular formula C12H17BO4 B1454698 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid CAS No. 1615247-95-4

4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid

Cat. No. B1454698
CAS RN: 1615247-95-4
M. Wt: 236.07 g/mol
InChI Key: CWNJOBNCFIQEAA-UHFFFAOYSA-N
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Description

“4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid” is a chemical compound with the CAS Number: 1615247-95-4 . It has a molecular weight of 236.08 . The compound is a solid under normal conditions .


Molecular Structure Analysis

The linear formula of “4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid” is C12H17BO4 . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

“4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid” is a solid at room temperature . It has a molecular weight of 236.08 . The compound is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

Research into the chemical properties and synthesis of derivatives related to 4-(tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid has led to various innovative applications. For instance, the reaction of similar compounds with anesthesin and various amines has facilitated the production of diamides and carboxylic acid derivatives. Such reactions highlight the compound's utility in synthesizing complex organic molecules, potentially useful in developing new materials or drugs (Agekyan & Mkryan, 2015). Furthermore, boronic acids, including those related to the subject compound, are instrumental in designing and synthesizing supramolecular assemblies. These assemblies are significant for their potential applications in materials science and nanotechnology, showcasing the ability of these compounds to form hydrogen bonds and create complex structures (Pedireddi & Seethalekshmi, 2004).

Bioactive Compound Synthesis

The synthesis techniques involving compounds akin to 4-(tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid extend to bioactive molecule production. These methods enable the development of compounds with potential anti-inflammatory, antifungal, and other pharmacologically beneficial properties. For example, the synthesis of bergenin monohydrate from Astilbe chinensis, which possesses a range of therapeutic activities, demonstrates the critical role of these chemical structures in natural product synthesis and drug development (Ye, Sun, & Pan, 2004).

Catalysis and Chemical Reactions

Phenylboronic acid and derivatives have been used as catalysts for synthesizing tetrahydrobenzo[b]pyrans, highlighting the importance of these compounds in facilitating chemical transformations. This catalytic activity underscores the versatility and efficiency of boronic acids in organic synthesis, offering environmentally friendly and operationally simple methods to achieve high yields of target molecules (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Future Directions

“4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid” is a reagent in the synthesis of diclhoroacetamide analogs displaying high anti-cancer activity . It is also used in the synthesis of organic semiconductors . This suggests potential future directions in the fields of medicinal chemistry and materials science.

Mechanism of Action

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid . Factors such as pH and the presence of certain ions can affect the stability of boronic acids and their ability to form boronate esters with their targets.

properties

IUPAC Name

[4-(oxan-4-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c14-13(15)11-1-3-12(4-2-11)17-9-10-5-7-16-8-6-10/h1-4,10,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNJOBNCFIQEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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